molecular formula C18H12ClFN4O4 B3232011 N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine CAS No. 1332634-91-9

N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine

Cat. No.: B3232011
CAS No.: 1332634-91-9
M. Wt: 402.8 g/mol
InChI Key: GGIYTWWXWDLVPX-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine typically involves the reaction of 2-(4-chloroanilino)-aniline with 1,5-difluoro-2,4-dinitrobenzene in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce them to amines.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction can produce amines, and substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

    Medicine: Research into its potential therapeutic applications, such as anti-microbial or anti-cancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted aromatic diamines, such as:

Uniqueness

N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and potential applications. These substituents can alter the compound’s electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-N-(4-chlorophenyl)-2-N-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O4/c19-11-5-7-12(8-6-11)21-14-3-1-2-4-15(14)22-16-9-13(20)17(23(25)26)10-18(16)24(27)28/h1-10,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIYTWWXWDLVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154805
Record name N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332634-91-9
Record name N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332634-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solid from step B was added to a solution of 1,3-difluoro-4,6-dinitrobenzene (46 g) in methanol (200 L), then triethylamine (31.4 mL) was added, and stirred at rt for 4 h. The reaction mixture was filtered, and the cake was washed with methanol to give 80.6 g of red solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
200 L
Type
solvent
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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